N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core substituted at the 5-position with a 4-nitrophenyl group and an N-linked 2-(3,4-dimethoxyphenyl)ethyl chain. Its synthesis likely involves coupling 5-(4-nitrophenyl)furan-2-carboxylic acid (prepared via Suzuki coupling, as in ) with 3,4-dimethoxyphenethylamine under standard amide-forming conditions .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-27-18-8-3-14(13-20(18)28-2)11-12-22-21(24)19-10-9-17(29-19)15-4-6-16(7-5-15)23(25)26/h3-10,13H,11-12H2,1-2H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASHFDPBPIXGCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the introduction of the nitrophenyl and dimethoxyphenyl groups. Common synthetic routes include:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitrophenyl Group: This step often involves nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution reactions, using reagents like dimethoxybenzene and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, alkylated products.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction cascades, modulation of gene expression, and alteration of cellular metabolism.
Comparison with Similar Compounds
Substituent Variations on the Furan Ring
- The chloro group’s smaller size may also reduce steric hindrance compared to nitro .
- N-(2-Nitrophenyl)furan-2-carboxamide () :
The ortho-nitro substituent disrupts molecular planarity due to intramolecular N–H⋯O hydrogen bonding between the amide and nitro groups, unlike the para-nitro isomer in the target compound. This positional difference impacts crystal packing and solubility .
Variations in the Amide Side Chain
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B, ) :
Substituting the furan-2-carboxamide with a benzamide group eliminates the furan oxygen’s electronic contributions. Rip-B shows a lower melting point (90°C vs. ~150–200°C estimated for the target compound), reflecting differences in crystallinity and intermolecular forces . - 5-(3-Chlorophenyl)-N-[4-(diethylamino)phenyl]furan-2-carboxamide (): The diethylamino group introduces basicity and enhanced solubility in acidic media, contrasting with the target compound’s nitro group, which may favor solubility in polar aprotic solvents .
Functional Group Additions
- Hydrazone Derivatives () :
Compounds like (E)-5-bromo-N-(4-(1-(2-(2-(4-nitrophenyl)acetyl)hydrazineylidene)ethyl)phenyl)furan-2-carboxamide incorporate a hydrazone linker, enabling chelation or pH-dependent conformational changes. This structural feature is absent in the target compound but could enhance metal-binding capacity in biological systems . - Oxadiazole-Containing Analogs () :
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylfuran-2-carboxamide introduces a rigid oxadiazole ring, likely improving metabolic stability compared to the flexible dimethoxyphenethyl chain in the target compound .
Electronic Effects
Solubility and Bioavailability
- Nitro vs. Amino Groups: The target compound’s nitro group decreases solubility in water relative to amino-substituted analogs (e.g., ), which may limit oral bioavailability .
Structural Data and Crystallography
- Planarity : Para-substituted nitro groups promote greater planarity between the furan and phenyl rings than ortho-substituted derivatives, enhancing π-π stacking in solid-state structures .
- Hydrogen Bonding : The amide group in the target compound likely participates in intermolecular N–H⋯O interactions, similar to Rip-B (), which forms hydrogen-bonded networks stabilizing its crystal lattice .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-nitrophenyl)furan-2-carboxamide is a complex organic compound with significant potential in various biological applications. This article discusses its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a nitrophenyl group, and a dimethoxyphenyl group, contributing to its unique chemical properties. Its molecular formula is , and it has a molecular weight of 344.37 g/mol. The presence of these functional groups is crucial for its biological activity.
The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects by:
- Inhibiting Enzymatic Activity : It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Modulating Signal Transduction : The compound can impact signal transduction pathways, influencing gene expression and cellular responses.
- Reducing Oxidative Stress : It has been observed to mitigate oxidative stress in cellular models, thereby protecting cellular integrity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth by:
- Inducing DNA Damage Repair Mechanisms : The compound enhances the expression of proteins involved in DNA repair.
- Reducing Cell Viability : It decreases the viability of various cancer cell lines through mechanisms involving apoptosis and necrosis.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it can reduce inflammation markers in cellular models by:
- Inhibiting Pro-inflammatory Cytokines : It decreases the production of cytokines such as TNF-alpha and IL-6.
- Modulating Immune Responses : The compound may alter immune cell activation and migration.
Case Studies
- Cytoprotective Effects : A study demonstrated that this compound protects human colon fibroblast cells from carcinogen-induced damage. Pretreatment with the compound reduced DNA strand breaks and mitochondrial damage caused by 4-nitroquinoline 1-oxide exposure, highlighting its potential as a chemopreventive agent .
- Enzymatic Inhibition : Another investigation revealed that the compound acts as an inhibitor of specific enzymes linked to cancer metabolism, suggesting its role in targeting metabolic pathways critical for tumor survival .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | Lacks furan and nitrophenyl groups | Limited anticancer activity |
| N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine | Contains thieno-pyrimidine ring | Exhibits moderate anti-inflammatory effects |
The unique combination of structural features in this compound distinguishes it from other compounds, contributing to its diverse biological activities.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
